N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a compound that features both indole and indazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the indazole ring is known for its bioactivity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves the coupling of an indole derivative with an indazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the indazole and the amine group of the indole .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and indazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole or indazole rings .
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The indole and indazole rings are known to interact with a variety of biological targets, which can lead to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another compound featuring an indole moiety, known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with both indole and naphthalene structures, studied for its potential antiviral activity.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to the combination of indole and indazole rings in its structure. This dual presence can lead to a broader range of biological activities and potential therapeutic applications compared to compounds with only one of these rings .
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H20N4O/c23-18(17-14-6-2-3-7-15(14)20-21-17)19-10-12-22-11-9-13-5-1-4-8-16(13)22/h1,4-5,8-9,11H,2-3,6-7,10,12H2,(H,19,23)(H,20,21) |
InChI Key |
QABGVPBWVDUKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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